2-Benzylsulfanyl-1-oxidopyridin-1-ium
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Overview
Description
2-Benzylsulfanyl-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C₁₂H₁₁NOS and a molecular weight of 217.287 g/mol . This compound is characterized by the presence of a benzylsulfanyl group attached to a pyridine ring, which is further oxidized to form a pyridinium ion. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Benzylsulfanyl-1-oxidopyridin-1-ium typically involves the reaction of benzyl bromide with pyridine-2-thiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate . The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction is generally carried out under controlled temperatures and monitored to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
2-Benzylsulfanyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxidized pyridinium ion back to its neutral form using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
2-Benzylsulfanyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
2-Benzylsulfanyl-1-oxidopyridin-1-ium can be compared with other similar compounds, such as:
2-Benzyl-1-oxidopyridin-1-ium: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Benzylsulfinyl-1-oxidopyridin-1-ium: This compound has a sulfinyl group instead of a sulfanyl group, which affects its oxidation state and reactivity.
2-Benzylsulfonyl-1-oxidopyridin-1-ium: This compound has a sulfonyl group, making it more oxidized and potentially more reactive in certain conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3915-60-4 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NOS/c14-13-9-5-4-8-12(13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
RYMZHWFUNAGVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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